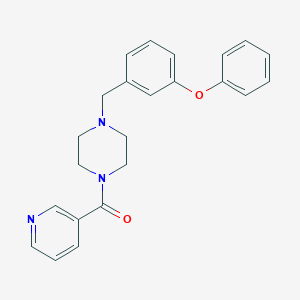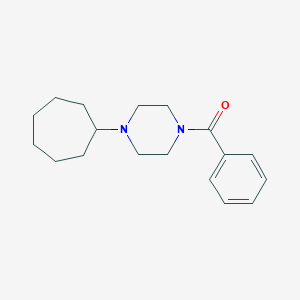
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential use in the treatment of various neurological disorders.
科学研究应用
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have strong affinity for dopamine receptors, which are involved in the regulation of movement, mood, and cognition.
作用机制
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels results in enhanced dopamine neurotransmission, which is believed to be responsible for the therapeutic effects of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine.
Biochemical and Physiological Effects:
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine has been shown to have a number of biochemical and physiological effects, including the enhancement of dopamine neurotransmission, the modulation of glutamate neurotransmission, and the inhibition of acetylcholinesterase activity. These effects are believed to underlie the therapeutic potential of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine in lab experiments is its strong affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine, including the development of novel 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine derivatives with improved therapeutic potential, the investigation of the role of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine in the treatment of other neurological disorders, and the development of new methods for synthesizing 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine and related compounds.
In conclusion, 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its strong affinity for dopamine receptors and ability to enhance dopamine neurotransmission make it a useful tool for studying the role of dopamine in these disorders. However, further research is needed to fully understand the potential of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine and to develop new and improved derivatives for use in the clinic.
合成方法
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzyl bromide with 3-methylpiperidine in the presence of a palladium catalyst.
属性
分子式 |
C18H27ClN2 |
|---|---|
分子量 |
306.9 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-4-10-21(13-15)17-8-11-20(12-9-17)14-16-6-2-3-7-18(16)19/h2-3,6-7,15,17H,4-5,8-14H2,1H3 |
InChI 键 |
HGTDJQUDDCDCRF-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl |
规范 SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)



![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)


